

Puliginurad: A Deep Dive into its Mechanism of Action in Hyperuricemia

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the quantitative aspects of **puliginurad** (YL-90148), including its specific IC50 value, detailed clinical trial outcomes, and comprehensive pharmacokinetic profiles, is limited as the drug is currently in Phase 3 clinical trials.[1] This guide synthesizes the known mechanism of action based on its classification as a URAT1 inhibitor and incorporates illustrative data from other drugs in the same class to provide a comprehensive overview for research and development professionals.

Introduction to Hyperuricemia and the Role of URAT1

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for hyperuricemia.[2][3]

Puliginurad (also known as YL-90148) is an investigational, orally administered small molecule developed by Shanghai Yingli Pharmaceutical Co., Ltd. that acts as a selective URAT1 inhibitor.[1][4] By blocking URAT1, **puliginurad** aims to increase the urinary excretion

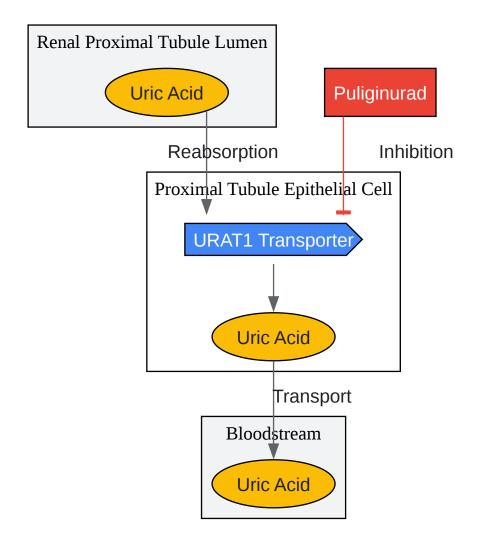


of uric acid, thereby lowering sUA levels and mitigating the risk of gout flares and other complications associated with hyperuricemia.

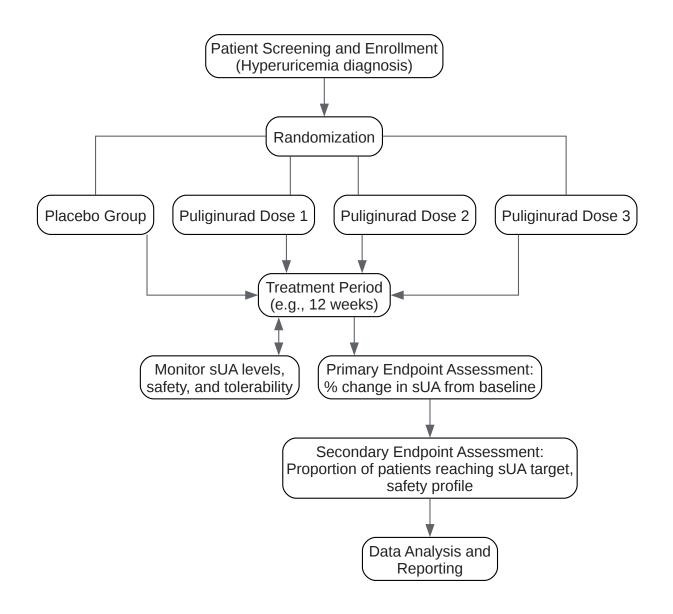
Core Mechanism of Action: URAT1 Inhibition

Puliginurad's therapeutic effect stems from its targeted inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.

Signaling Pathway of Urate Reabsorption and Puliginurad Inhibition







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References

- 1. Puliginurad Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
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